Cas no 142165-63-7 (1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

1-(Benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of indole-based compounds. The benzyloxycarbonyl (Cbz) protecting group enhances its utility in peptide and heterocycle chemistry, offering selective deprotection under mild conditions. Its dihydroindole scaffold provides a stable framework for further functionalization, making it useful in pharmaceutical and agrochemical research. The carboxylic acid moiety allows for easy derivatization via amidation or esterification. This compound is characterized by high purity and consistent performance, ensuring reliability in complex synthetic pathways. Its structural features make it a preferred choice for constructing bioactive molecules with precise stereochemical control.
1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid structure
142165-63-7 structure
商品名:1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid
CAS番号:142165-63-7
MF:C17H15NO4
メガワット:297.305304765701
CID:5170014
PubChem ID:10661700

1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-INDOLE-1,5-DICARBOXYLIC ACID,2,3-DIHYDRO-,1-(PHENYLMETHYL)ESTER
    • 1-((Benzyloxy)carbonyl)indoline-5-carboxylic acid
    • 1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid
    • インチ: 1S/C17H15NO4/c19-16(20)14-6-7-15-13(10-14)8-9-18(15)17(21)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
    • InChIKey: RJLHODUBMAYHIY-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)C2=C(C=C(C(O)=O)C=C2)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5

1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-121158-10.0g
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
10g
$3131.0 2023-06-08
Enamine
EN300-121158-1.0g
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
1g
$728.0 2023-06-08
Enamine
EN300-121158-0.5g
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
0.5g
$699.0 2023-06-08
Enamine
EN300-121158-0.1g
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
0.1g
$640.0 2023-06-08
Enamine
EN300-121158-2.5g
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
2.5g
$1428.0 2023-06-08
Enamine
EN300-121158-2500mg
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
2500mg
$1063.0 2023-10-02
Enamine
EN300-121158-500mg
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
500mg
$520.0 2023-10-02
Enamine
EN300-121158-5.0g
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
5g
$2110.0 2023-06-08
Enamine
EN300-121158-0.05g
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
0.05g
$612.0 2023-06-08
Enamine
EN300-121158-10000mg
1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
142165-63-7
10000mg
$2331.0 2023-10-02

1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 関連文献

1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acidに関する追加情報

Exploring the Chemical and Biological Properties of 1-(Benzyloxy)Carbonyl-2,3-Dihydro-1H-Indole-5-Carboxylic Acid (CAS No. 142165-63-7)

The compound 1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid, identified by the CAS registry number CAS No. 142165-63-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. Recent advancements in synthetic chemistry and computational modeling have shed new light on its properties, making it a subject of interest for researchers in the fields of pharmacology, materials science, and organic synthesis.

Structurally, this compound features a benzyloxy carbonyl group attached to an indole ring system, which is further substituted with a carboxylic acid moiety at the 5-position. The indole core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, endowing the molecule with aromatic stability and unique electronic properties. The presence of the benzyloxy carbonyl group introduces additional functionality, enhancing the compound's reactivity and bioavailability.

Recent studies have focused on the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity, leveraging modern catalytic systems such as palladium-catalyzed cross-couplings. These advancements have not only improved the scalability of the synthesis but also opened avenues for exploring its applications in drug design.

The biological activity of 1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid has been a focal point of recent investigations. In vitro assays have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing cytokine production in activated macrophages. Additionally, preliminary studies suggest that this compound may exhibit anti-tumor properties by modulating key signaling pathways involved in cancer cell proliferation and apoptosis.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C under standard conditions, with a molecular weight of around 349 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques like HPLC and NMR spectroscopy. The carboxylic acid group contributes to its acidity, with a pKa value in the range of 4.5–5.0, which is relevant for its behavior in physiological environments.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the indole ring's conjugated π-system plays a critical role in stabilizing reactive intermediates during chemical transformations. Furthermore, molecular docking studies have highlighted potential binding affinities with key therapeutic targets such as kinases and G-protein coupled receptors (GPCRs), underscoring its potential as a lead compound in drug discovery.

From an industrial perspective, this compound's stability under mild reaction conditions makes it suitable for large-scale production processes. Its compatibility with various polymerization techniques also positions it as a candidate for advanced materials development, particularly in the synthesis of functional polymers and coatings.

In conclusion, 1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid (CAS No. 142165-63-7) represents a versatile molecule with multifaceted applications across diverse scientific domains. Ongoing research continues to unravel its full potential, paving the way for innovative solutions in medicine, materials science, and beyond.

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